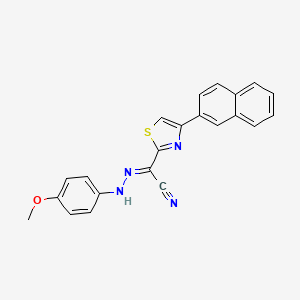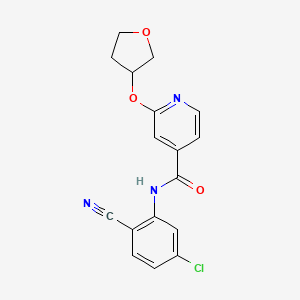
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide, also known as DMFP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DMFP is a small molecule that can easily penetrate cell membranes and interact with various cellular targets.
Mécanisme D'action
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide exerts its therapeutic effects by interacting with various cellular targets. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell growth and inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the levels of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with various cellular targets. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has low stability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide research. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Another potential direction is to study the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound action and to identify potential drug targets for this compound. Finally, the development of this compound analogs with improved solubility and stability could enhance its therapeutic potential.
Méthodes De Synthèse
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can be synthesized by reacting 2-acetylfuran, ethylacetoacetate, and thiourea in the presence of ethanol and sodium ethoxide. The reaction mixture is then refluxed for several hours and the resulting product is purified by recrystallization. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective properties by reducing oxidative stress and preventing neuronal damage.
Propriétés
IUPAC Name |
N,N-diethyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-5-18(6-2)15(19)12-10(3)16-13(17-14(12)21-4)11-8-7-9-20-11/h7-9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSMNWCZSEUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(N=C1SC)C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)



![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)
![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)
![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2419424.png)

![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)
![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)
